molecular formula C12H17N5O3 B10864814 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B10864814
M. Wt: 279.30 g/mol
InChI Key: FXZMXTWZCPUOSO-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring and a triazole ring, both of which are known for their significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Formation of the Triazole Ring:

    Coupling of the Two Rings: The final step involves coupling the oxazole and triazole rings through a propanamide linker, which can be achieved using standard amide bond formation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group.

    Reduction: The oxazole and triazole rings can be reduced under specific conditions to form more saturated derivatives.

    Substitution: The hydrogen atoms on the rings can be substituted with various functional groups to modify the properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the rings would yield more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. The oxazole and triazole rings can interact with enzymes and receptors in the body, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1,2-oxazol-5-yl)methanamine
  • 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid
  • 3-(3-methyl-1,2-oxazol-5-yl)propanal

Uniqueness

What sets 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide apart from these similar compounds is the presence of both the oxazole and triazole rings, as well as the specific propanamide linker. This unique combination of structural features gives the compound its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C12H17N5O3/c1-7(2)11-14-12(16-15-11)13-9(18)5-4-8-6-10(19-3)17-20-8/h6-7H,4-5H2,1-3H3,(H2,13,14,15,16,18)

InChI Key

FXZMXTWZCPUOSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

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